1-Bromo-4-(4-propylcyclohexyl)cyclohexane
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Overview
Description
1-Bromo-4-(4-propylcyclohexyl)cyclohexane is an organic compound with the molecular formula C15H27Br It is a brominated derivative of cyclohexane, featuring a propyl group attached to one of the cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-propylcyclohexyl)cyclohexane can be synthesized through the bromination of 4-propylcyclohexylcyclohexane. The process involves the following steps:
Starting Material: 4-propylcyclohexylcyclohexane.
Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out at room temperature.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using industrial reactors to carry out the bromination reaction.
Separation and Purification: Employing techniques such as fractional distillation and chromatography to separate and purify the product.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-propylcyclohexyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Reduction Reactions: The compound can be reduced to form 4-(4-propylcyclohexyl)cyclohexane.
Oxidation Reactions: Oxidation can lead to the
Properties
IUPAC Name |
1-bromo-4-(4-propylcyclohexyl)cyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHNTFDAVQHEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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